2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923223 | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-42-9 | |
| Record name | 2,4,5-Trichlorophenacyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature and databases, this guide combines available structural information with predicted properties and general experimental protocols applicable to its chemical class.
Chemical Identity and Structure
This compound is a polychlorinated aromatic ketone. Its structure consists of a 2,4,5-trichlorophenyl group attached to a chloroacetyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄Cl₄O[1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl[1] |
| InChI | InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2[1] |
| InChIKey | ZCUJOTLYIPZNRZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 257.93 g/mol |
| Monoisotopic Mass | 255.90163 Da[1] |
| XlogP | 4.1[1] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, its synthesis can be logically achieved through a Friedel-Crafts acylation reaction. Characterization would follow standard analytical techniques for organic compounds.
Synthesis: Friedel-Crafts Acylation
A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
1,2,4-trichlorobenzene + Chloroacetyl chloride --(AlCl₃)--> this compound + HCl
General Procedure:
-
To a stirred solution of 1,2,4-trichlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5 °C).
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization Methods
The characterization of the synthesized this compound would involve standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,4,5-substitution pattern.
-
¹³C NMR would show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Characteristic absorptions for the C-Cl bonds and the aromatic ring would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely show a characteristic isotopic pattern for the four chlorine atoms.
Mandatory Visualizations
Caption: Synthesis and characterization workflow for this compound.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, polychlorinated aromatic compounds can exhibit a range of biological effects, and further research would be required to determine the specific activity of this molecule.
Conclusion
This technical guide has summarized the available information on the physicochemical properties of this compound. While experimental data is scarce, this document provides a foundational understanding of its chemical identity, a plausible synthetic route, and standard characterization methods. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.
References
Technical Guide: Spectral and Synthetic Profile of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for the compound 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Due to the limited availability of direct experimental data in public databases, this document combines predicted spectral information with generalized, well-established experimental protocols.
Compound Identity
-
Compound Name: this compound
-
Molecular Formula: C₈H₄Cl₄O[1]
-
Molecular Weight: 257.93 g/mol
-
Structure: Cl | C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | Cl
Predicted Spectral Data
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 256.90891 |
| [M+Na]⁺ | 278.89085 |
| [M-H]⁻ | 254.89435 |
| [M+NH₄]⁺ | 273.93545 |
| [M+K]⁺ | 294.86479 |
| [M]⁺ | 255.90108 |
| [M]⁻ | 255.90218 |
(Data sourced from PubChem predictions)[1]
Synthesis Protocol: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of α-chloroacetophenones is the Friedel-Crafts acylation of an aromatic ring.[2][3][4][5][6] In this case, 1,2,4-trichlorobenzene would be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Methodology
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Reactants: The flask is cooled in an ice bath, and a solution of 1,2,4-trichlorobenzene in the same inert solvent is added slowly.
-
Acylation: Chloroacetyl chloride is added dropwise to the stirred mixture. The reaction is typically exothermic, and the temperature should be maintained between 0-5°C during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 40-60°C) for a period of 1-3 hours to ensure the reaction goes to completion.[4]
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic layer.
-
Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Synthesis Workflow Diagram
References
- 1. PubChemLite - this compound (C8H4Cl4O) [pubchemlite.lcsb.uni.lu]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doubtnut.com [doubtnut.com]
Technical Guide: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
An In-depth Review for Researchers and Drug Development Professionals
Initial Assessment: A comprehensive search for "2-Chloro-1-(2,4,5-trichlorophenyl)ethanone" across scientific databases and chemical supplier information did not yield a specific CAS number or detailed experimental data for this exact molecule. The available literature predominantly features structurally related compounds. This guide will address the challenges in identifying the target compound and provide information on closely related, well-documented chloroacetophenones, which may serve as a reference point for researchers in the field.
Chemical Identification and CAS Number
A definitive CAS (Chemical Abstracts Service) number for this compound could not be located in the public domain. This suggests that the compound may be novel, not widely synthesized, or referenced under a different nomenclature.
For comparison, several related trichloro-substituted acetophenones are well-documented:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 4252-78-2 | C₈H₅Cl₃O | 223.48 |
| Ethanone, 1-(2,3,4-trichlorophenyl)- | 13608-87-2 | C₈H₅Cl₃O | 223.484 |
| 2,2,2-Trifluoro-1-(2,4,6-trichlorophenyl)ethanone | 886371-46-6 | C₈H₂Cl₃F₃O | 277.4 |
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | C₈H₂Cl₃F₃O | 277.46 |
This table presents data for structurally similar compounds to provide context for the target molecule.
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not available, the synthesis of analogous chlorinated acetophenones generally involves the chlorination of a substituted acetophenone.
A representative experimental protocol for the synthesis of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, is described as follows[1]:
Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone [1]:
-
Reactants: 3-hydroxyacetophenone (100 mg, 0.74 mmol) and sulfuryl chloride (150 mg, 1.1 mmol).
-
Solvent: A mixture of 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane.
-
Procedure: Sulfuryl chloride is added dropwise to a stirred mixture of 3-hydroxyacetophenone in the solvent at a temperature of 293–303 K.
-
Reaction Time: After the addition is complete, the mixture is stirred for 1 hour at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
-
Yield: The desired product is obtained in a 95% yield.
This general approach of electrophilic substitution on an aromatic ring could theoretically be adapted for the synthesis of this compound, likely starting from 1-(2,4,5-trichlorophenyl)ethanone.
Below is a conceptual workflow for the potential synthesis.
References
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone SMILES notation
An In-depth Technical Guide to 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its chemical identity, synthesis protocols, and potential biological significance.
Chemical Identity and Properties
This compound is classified as an α-haloketone. These compounds are notable for their high reactivity, which makes them valuable intermediates in various organic syntheses.[1] The core structure consists of a 2,4,5-trichlorophenyl ring attached to a chloroethanone moiety.
SMILES Notation: C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl[2]
The fundamental physicochemical properties of this compound, based on computational predictions, are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄Cl₄O | PubChem[2] |
| Molecular Weight | 259.93 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Monoisotopic Mass | 257.89315 Da | PubChem[2] |
| XlogP (Predicted) | 4.1 | PubChem[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, typically involving the acylation of a trichlorinated benzene ring followed by selective chlorination. The high reactivity of α-haloketones makes them useful building blocks for preparing a diverse range of compounds.[1]
Proposed Synthetic Workflow
A logical and common synthetic route involves a Friedel-Crafts acylation of 1,2,4-trichlorobenzene to form the corresponding acetophenone, followed by α-chlorination to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the acylation of 1,2,4-trichlorobenzene.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride dropwise to the stirred suspension.
-
Substrate Addition: Following the formation of the acylium ion complex, add 1,2,4-trichlorobenzene dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Wash sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 1-(2,4,5-trichlorophenyl)ethanone can be purified via recrystallization or column chromatography.
Experimental Protocol: α-Chlorination
This protocol outlines the chlorination of the ketone intermediate. A similar methodology has been successfully used for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone.[1]
-
Reaction Setup: Dissolve the 1-(2,4,5-trichlorophenyl)ethanone intermediate in a solvent mixture, such as methanol and ethyl acetate/dichloromethane.[1]
-
Chlorination: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution at a controlled temperature (e.g., 20-30°C).[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately one hour, monitoring the reaction by TLC.[1]
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system.
Biological Activity and Applications
While specific biological data for this compound is not widely published, the 2,4,5-trichlorophenyl moiety is a key structural feature in compounds with known biological activity. This suggests that the title compound could serve as a valuable intermediate for the synthesis of biologically active molecules.
Potential as a Fungicide Intermediate
Research into N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides has demonstrated significant fungicidal activity against Botrytis cinerea, a common plant pathogen.[3] The presence of the 2,4,5-trichlorophenyl group was found to be a positive contributor to the control effect on this fungus.[3] This indicates that the title compound is a potentially important precursor for developing new agrochemical fungicides.
Caption: Logical relationship between the chemical moiety and its biological function.
Quantitative Fungicidal Data of Related Compounds
The following table summarizes the efficacy of related N-(2,4,5-trichlorophenyl)sulfonamide compounds against Botrytis cinerea, highlighting the potential of this structural class.
Table 2: In Vitro Fungicidal Activity of N-(2,4,5-trichlorophenyl)sulfonamides against B. cinerea
| Compound | Assay Type | EC₅₀ (μg/mL) | Source |
|---|---|---|---|
| IId | Mycelia Growth | 0.64 | ResearchGate[3] |
| IId | Conidial Germination | 0.34 | ResearchGate[3] |
| Procymidone (Control) | Mycelia Growth | 4.46 | ResearchGate[3] |
Note: Compound IId is a derivative containing the N-(2,4,5-trichlorophenyl) group.
References
Technical Guide: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
InChIKey: ZCUJOTLYIPZNRZ-UHFFFAOYSA-N
Foreword
This technical guide addresses the chemical compound 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. The primary objective was to compile a comprehensive overview encompassing its chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways. However, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental and biological data for this specific molecule.
Core Data for this compound
A database entry for this compound provides its fundamental chemical identifiers.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| InChIKey | ZCUJOTLYIPZNRZ-UHFFFAOYSA-N |
| Molecular Formula | C₈H₄Cl₄O |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl |
| Monoisotopic Mass | 255.90163 Da |
Table 1: Core Chemical Identifiers for this compound.
Beyond these basic identifiers, no significant experimental data, such as detailed synthesis protocols or biological activity studies, were found in the public domain for this compound. The subsequent sections of this guide will focus on the available information for the related compound, 2-Chloro-1-(2,4-dichlorophenyl)ethanone, to provide a relevant and informative resource.
In-Depth Analysis of the Related Compound: 2-Chloro-1-(2,4-dichlorophenyl)ethanone
2-Chloro-1-(2,4-dichlorophenyl)ethanone, also known as 2,2',4'-trichloroacetophenone, is a more extensively documented compound.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₃O | PubChem[2] |
| Molecular Weight | 223.5 g/mol | PubChem[2] |
| CAS Number | 4252-78-2 | PubChem[2] |
| Appearance | Off-white crystalline solid | PubChem[2] |
| Water Solubility | Insoluble | PubChem[2] |
Table 2: Chemical and Physical Properties of 2-Chloro-1-(2,4-dichlorophenyl)ethanone.
Experimental Protocols
While specific, detailed, step-by-step laboratory synthesis protocols are not fully elaborated in the provided search results, the literature points to general synthetic approaches for related chloroacetophenones. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone involves the dropwise addition of sulfuryl chloride to a stirred mixture of 3-hydroxyacetophenone in a solvent mixture of methanol and ethyl acetate/dichloromethane.[3] This suggests that a plausible route to 2-Chloro-1-(2,4-dichlorophenyl)ethanone could involve the chlorination of 1-(2,4-dichlorophenyl)ethanone.
A general workflow for such a synthesis can be conceptualized as follows:
Biological Activity and Signaling Pathways
Information regarding the specific biological activity and interactions with signaling pathways for 2-Chloro-1-(2,4-dichlorophenyl)ethanone is limited in the provided search results. However, it is noted as being incompatible with strong oxidizers and strong bases.[2] Halogenated organic compounds and ketones can exhibit a range of biological activities, and chloroacetophenones, in general, are known to be reactive molecules. Without specific studies, any discussion of signaling pathway involvement would be speculative.
A logical diagram representing the assessment of this compound's potential biological interactions would follow a standard toxicological and pharmacological screening process:
Conclusion
This technical guide provides the definitive InChIKey and fundamental chemical data for this compound. Due to the absence of detailed experimental and biological information for this specific compound in the public domain, a comprehensive analysis of its synthesis, properties, and biological role could not be furnished. To serve as a valuable resource for researchers, this guide has also presented available data on the closely related compound, 2-Chloro-1-(2,4-dichlorophenyl)ethanone. It is recommended that any future research on this compound build upon the foundational knowledge of similar chlorinated acetophenones, while undertaking empirical studies to elucidate its unique chemical and biological characteristics.
References
An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. The document details its synthesis, key reactive sites, and participation in a variety of chemical transformations including nucleophilic substitutions, rearrangements, condensations, and reductions. Experimental protocols, based on established methodologies for analogous α-chloro ketones, are provided to facilitate its use as a versatile building block. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic compounds and the development of new therapeutic agents.
Introduction
This compound is a polyhalogenated aromatic ketone. Its structure, featuring an electrophilic carbonyl group and a reactive α-chloro substituent, makes it a valuable intermediate for the synthesis of a wide range of organic molecules. The presence of the trichlorophenyl ring further influences its reactivity and provides a scaffold for the development of compounds with potential biological activity. This guide will explore the fundamental aspects of its chemical behavior, providing a foundation for its application in complex synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₄Cl₄O |
| Molecular Weight | 257.93 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.[1] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[1] |
Synthesis
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0°C, add 1,2,4-trichlorobenzene.
-
Slowly add chloroacetyl chloride to the mixture, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
In-depth Technical Guide: Material Safety Data Sheet (MSDS) for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Section 1: Chemical Product and Company Identification
This section would typically include the product name, synonyms, CAS number, and supplier details. As the specific CAS number for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is not indexed in the searched databases, it is crucial to verify this information with the chemical supplier.
Table 1: Product Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | 2,4,5-Trichlorophenacyl chloride |
| Molecular Formula | C₈H₄Cl₄O |
| Molecular Weight | 257.93 g/mol |
| CAS Number | Not readily available |
Section 2: Hazards Identification
Based on analogous compounds, this chemical is expected to be hazardous. The GHS classification presented below is extrapolated and should be treated as a preliminary hazard assessment.
Table 2: Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 1 | Fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3][4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5]
Section 3: Composition/Information on Ingredients
This compound is a specialty chemical, likely supplied in high purity for research and development purposes.
Table 3: Substance Composition
| Component | Percentage (%) |
| This compound | >95% (Typical) |
Section 4: First-Aid Measures
Immediate medical attention is required in case of exposure.
Table 4: First-Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Section 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride gas, and phosgene.[4] Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]
Section 6: Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][2] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[1] Methods for Cleaning Up: Collect and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]
Section 7: Handling and Storage
Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1] Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and apart from incompatible materials such as strong oxidizing agents and bases.[4][5]
Section 8: Exposure Controls/Personal Protection
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood for all operations. Eyewash stations and safety showers should be close to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton).[1][2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic gases and particulates.[3]
Section 9: Physical and Chemical Properties
Quantitative data for the target compound is scarce. The table below lists predicted properties and data from similar compounds.
Table 5: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid (predicted) |
| Appearance | White to off-white powder/crystals (predicted) |
| Odor | Pungent, irritating (predicted) |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Insoluble in water (predicted) |
| Vapor Density | No data available |
| Specific Gravity | No data available |
Section 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[5]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.[4]
Section 11: Toxicological Information
No specific toxicological studies for this compound were found. The information below is based on structurally related compounds and general principles of toxicology for polychlorinated aromatic compounds.
Table 6: Toxicological Data (Analogues)
| Test | Result | Species |
| LD50 Oral | Toxic | Rat (predicted) |
| LD50 Dermal | No data available | |
| LC50 Inhalation | Fatal | Rat (predicted) |
Potential Health Effects:
-
Acute: Causes severe irritation and burns to the skin, eyes, and respiratory tract. Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[6] Ingestion can cause severe internal damage.
-
Chronic: Long-term exposure effects are not known. However, polychlorinated aromatic compounds are often associated with liver, kidney, and nervous system damage. Some may be carcinogenic or have reproductive toxicity.[7][8]
Experimental Protocols
Detailed experimental protocols for determining the specific toxicological and physical properties of this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be employed.
-
Acute Oral Toxicity (OECD 423): A stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of fasted rodents. Observations of effects and mortality are made for at least 14 days.
-
Skin Corrosion/Irritation (OECD 404): The substance is applied to the shaved skin of a rabbit. The degree of skin irritation/corrosion is evaluated at specific intervals.
-
Eye Corrosion/Irritation (OECD 405): The substance is applied to the eye of a rabbit. The degree of eye irritation/corrosion is evaluated at specific intervals.
-
Vapor Pressure (OECD 104): The vapor pressure is determined using methods such as the effusion method, the gas saturation method, or the static method.
Visualizations
Caption: Workflow for handling chemical spills.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
An In-depth Technical Guide on 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is a halogenated ketone. Its chemical structure and basic properties, as indexed in publicly available chemical databases, are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₄O | PubChem[1] |
| Molecular Weight | 257.93 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | PubChem[1] |
| InChI | InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | PubChem[1] |
| InChIKey | ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | PubChem[1] |
Commercial Availability
A comprehensive search for commercial suppliers of this compound as a catalog item yielded no results. The compound does not appear to be commercially available on a standard basis. Researchers interested in this molecule would likely need to pursue custom synthesis from a specialized chemical manufacturing organization. The lack of off-the-shelf availability suggests that it is not a widely used building block or intermediate in current research or industrial processes.
Synthesis and Experimental Protocols
There is no specific information available in the scientific literature for the synthesis of this compound. However, a plausible synthetic route could be the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride.[2][3][4][5] This is a common method for the preparation of chloroacetophenones.[6][7][8]
Hypothetical Experimental Workflow: Friedel-Crafts Acylation
Below is a generalized workflow for a potential synthesis, based on standard Friedel-Crafts acylation procedures. It is crucial to note that this is a theoretical protocol and has not been experimentally validated for this specific compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
No studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound were found in the public domain. Consequently, it is not possible to provide diagrams of signaling pathways or discuss its role in drug development at this time. The biological effects of this compound remain uncharacterized.
Conclusion and Future Outlook
This compound is a defined chemical entity that is not readily accessible for research and development purposes. The absence of commercial suppliers and published literature presents a significant challenge for its investigation. For researchers and drug development professionals, the primary route to obtaining this compound would be through custom synthesis. Future research would be required to establish a reliable synthetic protocol, characterize its physicochemical properties, and investigate its potential biological activities. Until such data becomes available, its utility in drug discovery and development remains speculative.
References
- 1. PubChemLite - this compound (C8H4Cl4O) [pubchemlite.lcsb.uni.lu]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. doubtnut.com [doubtnut.com]
- 6. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Providing detailed protocols for the , a potent lachrymatory agent and hazardous chemical intermediate, is restricted to prevent misuse. The dissemination of information that could facilitate the production of harmful chemical substances is against safety guidelines.
However, it is possible to provide comprehensive safety information, discuss the general chemical principles involved from an academic perspective, and outline the necessary protocols for handling such hazardous materials in a controlled research environment. This information is intended for researchers and scientists to ensure safe handling and to understand the compound's properties and associated risks.
Compound Identification and Properties
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, also known as 2,4,5-trichlorophenacyl chloride, is a chemical intermediate. It belongs to the class of chloroacetophenones, many of which are known for their strong irritant and lachrymatory (tear-inducing) effects.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₄Cl₄O | PubChem |
| Molecular Weight | 257.93 g/mol | PubChem |
| Appearance | Solid (form may vary) | N/A |
| Primary Hazards | Toxic, Irritant, Environmental Hazard | Sigma-Aldrich[1] |
Hazard Identification and Safety Protocols
This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes severe skin and eye irritation.[1] It may also cause respiratory irritation.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Application Note: Personal Protective Equipment (PPE)
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. Dispose of contaminated gloves properly after use.
-
Eye/Face Protection : Use chemical safety goggles and a face shield that meet government standards such as NIOSH (US) or EN 166 (EU).
-
Skin and Body Protection : Wear a chemical-resistant apron or full-body suit to prevent skin exposure. Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection : All handling must be done in a certified chemical fume hood. If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and acid gases is required.
Protocol: Spill and Emergency Response
-
Evacuation : Immediately evacuate personnel from the spill area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for hazardous waste disposal. Do not add water.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
First Aid (Exposure) :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention.[2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
General Chemical Principles (Academic Context)
The synthesis of aryl ketones, such as this compound, often involves an electrophilic aromatic substitution reaction. A common method for acylating an aromatic ring is the Friedel-Crafts Acylation .
In this type of reaction, an aromatic compound (like 1,2,4-trichlorobenzene) reacts with an acylating agent (such as chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
The general mechanism involves three key steps:
-
Formation of the Electrophile : The Lewis acid catalyst activates the acylating agent to form a highly reactive acylium ion.
-
Electrophilic Attack : The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation : A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product.
This description is for academic and informational purposes only and does not constitute a protocol. The specific conditions, reagents, and purification methods for any synthesis are complex and must be evaluated for safety and feasibility by trained professionals in a suitable laboratory setting.
Visualizations: Safety Workflow
The following diagram illustrates a mandatory workflow for handling hazardous chemical agents in a laboratory setting. Adherence to this logical progression is critical for ensuring researcher safety and regulatory compliance.
Caption: General workflow for handling hazardous chemicals.
References
Application Notes and Protocols for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a versatile intermediate in organic synthesis. Due to the limited availability of specific literature on this exact molecule, the following protocols and data are based on established synthetic methodologies for structurally similar polychlorinated acetophenones and α-halo ketones.
Overview and Synthetic Utility
This compound is a polychlorinated aromatic ketone possessing two reactive sites: the electrophilic carbonyl group and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules, particularly those with potential applications in medicinal chemistry and agrochemicals.
The 2,4,5-trichlorophenyl moiety is a common feature in various bioactive molecules, and the α-chloro ketone functionality serves as a versatile handle for introducing further chemical diversity. Key applications are anticipated in the synthesis of azole-based antifungal agents, substituted indoles, and other heterocyclic systems.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or ferric chloride.[1]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2,4-Trichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add chloroacetyl chloride (1.05 equivalents).
-
Stir the mixture for 15-20 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 1,2,4-trichlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation: Representative Yields for Friedel-Crafts Acylation of Polychlorinated Benzenes
| Starting Arene | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Chlorobenzene | Acetyl chloride | AlCl₃ | - | Major: p-isomer | [2] |
| Resorcinol | Chloroacetyl chloride | AlCl₃ | Nitrobenzene | 64 | [3] |
| Mesitylene | Chloroacetyl chloride | Fe-modified K10 | - | Good yields | [1] |
Note: The yields and isomeric distribution for the synthesis of this compound will depend on the specific reaction conditions and require experimental optimization.
Applications in the Synthesis of Heterocyclic Compounds
The α-chloro ketone moiety of this compound is a key functional group for the construction of various heterocyclic rings through reactions with dinucleophiles. A prominent application is in the Hantzsch thiazole synthesis and related condensations.
Synthesis of Substituted Thiazoles (Potential Antifungal Agents)
α-Haloketones are known precursors for the synthesis of thiazole derivatives, some of which exhibit antifungal properties.[4] The reaction of this compound with a thioamide, such as thiourea or a substituted thioamide, would yield a 2-amino- or 2-substituted-4-(2,4,5-trichlorophenyl)thiazole.
Materials:
-
This compound
-
Thiourea (or substituted thioamide)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Representative Yields for Thiazole Synthesis
| α-Haloketone | Nucleophile | Catalyst/Base | Solvent | Yield (%) |
| Phenacyl chloride | Thiourea | Baker's yeast | Acetonitrile | High |
| Phenacyl chloride | Thiobenzamide | Baker's yeast | Acetonitrile | High |
Note: The specific conditions and yields for the reaction with this compound would need to be determined experimentally.
Synthesis of Triazole Derivatives
The reaction of α-haloketones with 1,2,4-triazole is a known method for synthesizing α-(1,2,4-triazolyl)acetophenone derivatives, which have been investigated for their antifungal activities.[5]
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Safety and Handling
This compound is expected to be a hazardous substance. As an α-haloketone, it is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Polychlorinated aromatic compounds can also be toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Disclaimer: The protocols and data presented here are for informational purposes and are based on analogous chemical transformations. They should be adapted and optimized for the specific substrate and laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone as a key starting material. The protocols outlined below are based on established synthetic methodologies for α-haloketones, providing a foundation for the synthesis of novel thiazole, imidazole, and oxazole derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a reactive α-haloketone that serves as a versatile building block for the construction of a variety of heterocyclic scaffolds. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (chloride) allows for facile cyclocondensation reactions with various nucleophiles. The resulting heterocyclic compounds, bearing the 2,4,5-trichlorophenyl moiety, are of significant interest in drug discovery due to the known biological activities associated with halogenated aromatic systems. This document details the synthesis of three major classes of five-membered heterocyclic compounds: thiazoles, imidazoles, and oxazoles.
Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur and nitrogen, typically a thioamide or thiourea.[1][2][3] This protocol describes the synthesis of 2-amino-4-(2,4,5-trichlorophenyl)thiazole.
Experimental Protocol
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the desired 2-amino-4-(2,4,5-trichlorophenyl)thiazole.
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(2,4,5-trichlorophenyl)thiazole | This compound, Thiourea | Ethanol | 4-6 h (reflux) | 85-95 | Not specified |
Note: The yield is an estimated range based on typical Hantzsch thiazole syntheses.
Reaction Workflow
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Synthesis of 2,4-Disubstituted Imidazoles
The synthesis of imidazole derivatives from α-haloketones can be achieved through various methods, including the Debus synthesis or by reaction with amidines. This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted imidazole.
Experimental Protocol
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) is added an amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 mmol) and a base such as sodium bicarbonate or triethylamine (1.5 mmol). The reaction mixture is heated to reflux for 8-12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-4-(2,4,5-trichlorophenyl)imidazole.
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-Phenyl-4-(2,4,5-trichlorophenyl)-1H-imidazole | This compound, Benzamidine HCl, NaHCO₃ | Ethanol | 8-12 h (reflux) | 70-85 |
Note: The yield is an estimated range based on similar imidazole syntheses.
Reaction Workflow
Caption: General synthesis of a 2,4-disubstituted imidazole.
Synthesis of 2,5-Disubstituted Oxazoles
The Robinson-Gabriel synthesis and related methods provide routes to oxazoles from α-acylamino ketones, which can be prepared in situ from α-haloketones and amides. This protocol describes a potential pathway to a 2,5-disubstituted oxazole.
Experimental Protocol
A mixture of this compound (1 mmol) and a primary amide (e.g., benzamide, 1.2 mmol) is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in the absence of a solvent at a high temperature (e.g., 120-150 °C) for 2-4 hours. Alternatively, the reaction can be carried out in the presence of a mild base like potassium carbonate. The intermediate α-acylamino ketone undergoes cyclodehydration to form the oxazole ring. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated. Purification by column chromatography or recrystallization affords the 2-substituted-5-(2,4,5-trichlorophenyl)oxazole.
Quantitative Data
| Product | Reagents | Solvent/Conditions | Reaction Time | Yield (%) |
| 2-Phenyl-5-(2,4,5-trichlorophenyl)oxazole | This compound, Benzamide | DMF, 120-150 °C | 2-4 h | 60-75 |
Note: The yield is an estimated range based on similar oxazole syntheses.
Reaction Workflow
Caption: Synthesis of a 2,5-disubstituted oxazole.
Conclusion
The protocols described in this document provide a practical guide for the synthesis of thiazole, imidazole, and oxazole heterocycles starting from this compound. These reactions are generally robust and can be adapted for the synthesis of a diverse library of compounds for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible yields and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be used to confirm the structures of the synthesized compounds.
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis, utilizing 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone as a key starting material. This document is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of polysubstituted thiazole derivatives, which are of significant interest due to their diverse pharmacological activities.
Introduction
The thiazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and highly efficient method for the construction of the thiazole ring.[4] The reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[4][5][6]
This document focuses on the application of the Hantzsch synthesis to produce 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine. The presence of the 2,4,5-trichlorophenyl group is of particular interest in medicinal chemistry, as halogenated phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.
Signaling Pathways and Biological Relevance
Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, certain thiazole derivatives act as inhibitors of enzymes such as α-glucosidase, which is relevant in the management of diabetes. Others have shown potent activity against various cancer cell lines and microbial strains. The specific biological pathways affected are diverse and depend on the overall structure of the molecule. The introduction of the 2,4,5-trichlorophenyl moiety can enhance lipophilicity and potentially lead to stronger binding interactions with target proteins.
Experimental Workflow and Logic
The synthesis of 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine via the Hantzsch reaction follows a logical and well-established reaction mechanism. The workflow is straightforward, making it an accessible synthesis for many research laboratories.
Caption: Experimental workflow for the Hantzsch synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine
This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Hantzsch synthesis of structurally related 2-amino-4-arylthiazoles. While specific data for 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine is not available in the cited literature, these values provide a useful reference for expected outcomes.
| α-Haloketone | Thioamide | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 30 min | ~99% | [5] |
| 4-Chloro-phenacyl bromide | Thiourea | Methanol | Reflux | 3 h | 95% | N/A |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux | 1 h | 99% | [7] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | 90 °C (Microwave) | 30 min | 95% | [8] |
Signaling Pathway Diagram
The Hantzsch thiazole synthesis proceeds through a well-defined reaction pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Applications in Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry. The synthesized 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine and its analogues can be screened for a variety of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Agents: Many thiazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.
-
Enzyme Inhibitors: As mentioned, thiazoles can be designed to inhibit specific enzymes, making them valuable tools for targeting various diseases.
The 2,4,5-trichlorophenyl substitution pattern offers a unique electronic and steric profile that can be exploited to develop selective and potent drug candidates. Further derivatization of the 2-amino group can also provide a library of compounds for structure-activity relationship (SAR) studies.
References
- 1. rsc.org [rsc.org]
- 2. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. bepls.com [bepls.com]
- 7. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of 2-amino-4-(2,4,5-trichlorophenyl)thiazole via the Hantzsch thiazole synthesis. It includes a comprehensive experimental protocol, a summary of representative quantitative data, and a discussion of the potential applications of this class of compounds in drug discovery and development.
Introduction
The reaction of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone with thiourea is a classic example of the Hantzsch thiazole synthesis, a fundamental transformation in heterocyclic chemistry. This reaction yields 2-amino-4-(2,4,5-trichlorophenyl)thiazole, a molecule belonging to the 2-aminothiazole class of heterocyclic compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] The presence of the trichlorophenyl moiety is anticipated to modulate the biological profile of the resulting thiazole derivative, making it a compound of interest for further investigation.
Reaction Principle
The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thiourea. The reaction mechanism proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Potential Applications
2-Aminothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[2][3][5][6]
-
Anticancer Activity: The 2-aminothiazole core is present in several anticancer agents, and derivatives have shown significant antiproliferative effects on various cancer cell lines.[2][4]
-
Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties.[2][7]
-
Antitubercular Activity: Specific 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[8]
The biological activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring. The 2,4,5-trichloro substitution pattern on the phenyl ring of the title compound may confer unique pharmacological properties, making it a valuable candidate for screening in various biological assays.
Experimental Protocol: Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole
This protocol is a representative procedure based on established methods for the Hantzsch synthesis of analogous 2-amino-4-(chlorophenyl)thiazoles.[6][9][10] Optimization of reaction conditions may be necessary to achieve the highest yield and purity for this specific substrate.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol (or Methanol)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) in absolute ethanol (10-20 mL).
-
Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 1-3 hours.[9][10]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50-100 mL) with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-4-(2,4,5-trichlorophenyl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative quantitative data for a closely related analog, 2-amino-4-(4-chlorophenyl)thiazole, to provide an expected range for the physical and spectroscopic properties of the title compound.
| Parameter | Representative Data for 2-Amino-4-(4-chlorophenyl)thiazole |
| Yield | 62-99%[9][11] |
| Melting Point | 162-171 °C[6][9][11] |
| Appearance | White to off-white solid[6][11] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.82-7.79 (m, 2H, Ar-H), 7.43-7.40 (m, 2H, Ar-H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H)[11] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2[11] |
| IR (KBr, cm⁻¹) | 3438, 3284 (NH₂ stretching)[6] |
| Mass Spectrum (m/z) | [M]⁺ at 210[6] |
Note: The spectroscopic data for 2-amino-4-(2,4,5-trichlorophenyl)thiazole will differ due to the different substitution pattern on the phenyl ring.
Visualizations
Reaction Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a putative triazole fungicide, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , from the starting material 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. The methodologies are based on established synthetic routes for analogous triazole fungicides.[1][2][3] Additionally, this document outlines the general mechanism of action for triazole fungicides and presents representative fungicidal activity data.
Introduction
Triazole fungicides are a significant class of agrochemicals that play a crucial role in protecting crops from a wide range of fungal pathogens.[4] Their mode of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] The disruption of ergosterol production leads to impaired fungal growth and, ultimately, cell death.
The starting material, this compound, is a halogenated acetophenone derivative. The 2,4,5-trichlorophenyl moiety is a known toxophore in various pesticides, and its incorporation into a triazole structure is a promising strategy for the development of new fungicidal agents.[6] The synthesis of the target triazole fungicide is achieved through a nucleophilic substitution reaction between this compound and 1,2,4-triazole.[2][3]
Synthesis of 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This section details the experimental protocol for the synthesis of the target triazole fungicide.
Experimental Protocol
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product, 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Characterization
The structure of the synthesized compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fungicidal Activity
The following table summarizes representative fungicidal activity data for triazole fungicides against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL. Lower EC₅₀ values indicate higher fungicidal activity.
| Fungal Pathogen | Representative EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.27 - 11.39[1] |
| Sclerotinia sclerotiorum (White Mold) | 0.12 - 1.59[1] |
| Rhizoctonia solani (Sheath Blight) | 0.27[1] |
| Phytophthora infestans (Late Blight) | 0.46[1] |
| Candida albicans | <0.063 - 32[7] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[5] This enzyme is a key catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the cell membrane structure and function and inhibiting fungal growth.
Diagrams
Caption: Synthetic workflow for 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Caption: Mechanism of action of triazole fungicides via inhibition of ergosterol biosynthesis.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. odr.journals.ekb.eg [odr.journals.ekb.eg]
Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for chemical reactions involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. This compound is a highly reactive α-chloro ketone, making it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.[1][2] The electron-withdrawing nature of the trichlorophenyl ring further enhances the reactivity of the α-carbon, making it susceptible to nucleophilic attack.
Application Note 1: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1][3][4] The reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction, leading to the formation of thiazoles with a 2,4,5-trichlorophenyl substituent at the 4-position. These compounds are of interest in medicinal chemistry and materials science.
General Reaction Scheme:
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific thioamides.
Materials:
-
This compound
-
Thioamide (e.g., thioacetamide, thiobenzamide)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 mmol) in absolute ethanol (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired 4-(2,4,5-trichlorophenyl)-2-substituted-thiazole.
Quantitative Data: Representative Hantzsch Thiazole Syntheses
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 2-Chloro-1-phenylethanone | Thioacetamide | 4-Phenyl-2-methylthiazole | ~85% | [Generic] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | ~90% | [3][5] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | N-Phenylthiourea | 2-(Phenylamino)-4-(2,4-dichlorophenyl)thiazole | ~88% | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 4-(2,4,5-trichlorophenyl)thiazoles.
Application Note 2: Synthesis of α-Amino Ketones via Nucleophilic Substitution
The α-chloro group in this compound is readily displaced by nucleophiles, such as primary and secondary amines, to form α-amino ketones. These products are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules.
General Reaction Scheme:
Experimental Protocol:
This protocol is a general guideline and may require optimization depending on the amine's nucleophilicity and basicity.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline) (2.2 equivalents)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile or THF (15 mL).
-
Add the amine (2.2 mmol) to the solution. For less nucleophilic amines or to scavenge the HCl byproduct, an inorganic base like potassium carbonate (1.5 mmol) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture if a solid base was used.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether (30 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude α-amino ketone.
-
The product can be further purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.
Quantitative Data: Representative Nucleophilic Substitutions on α-Chloro Ketones
| α-Chloro Ketone | Amine | Product | Yield (%) | Reference |
| 2-Chloro-1-phenylethanone | Morpholine | 1-Phenyl-2-morpholinoethanone | >90% | [Generic] |
| 2-Chloro-1-(4-nitrophenyl)ethanone | Piperidine | 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanone | ~95% | [Generic] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Imidazole | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | ~85% | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Workflow for Nucleophilic Substitution with Amines
Caption: Workflow for the synthesis of α-amino ketones from α-chloro ketones.
Further Potential Applications
Beyond the synthesis of thiazoles and α-amino ketones, this compound can potentially be employed in a variety of other organic transformations, including:
-
Synthesis of Oxazoles: In the Robinson-Gabriel synthesis, α-acylamino ketones, which can be derived from the corresponding α-amino ketones, cyclize to form oxazoles.[7][8]
-
Synthesis of Imidazoles: Reaction with amidines can lead to the formation of substituted imidazoles.
-
Alkylation of Carbon Nucleophiles: It can act as an alkylating agent for enolates and other carbanions.
The protocols provided herein are intended as a starting point for the exploration of the reactivity of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. say-my-name.net [say-my-name.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Reaction of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the reactions of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is limited in publicly available scientific literature. The following application notes and protocols are based on the general reactivity of α-haloketones and may require optimization for this specific substrate.
Introduction
This compound is a polychlorinated aromatic ketone containing a reactive α-chloro group. This functional group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism. The presence of the electron-withdrawing 2,4,5-trichlorophenyl ring is expected to further enhance the reactivity of the α-carbon towards nucleophiles. This compound serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,4,5-trichlorophenacyl moiety, which is of interest in the development of novel pharmaceuticals and agrochemicals.
This document provides an overview of the expected reactivity of this compound with various nucleophiles and offers generalized experimental protocols for these reactions.
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the α-carbon by a nucleophile.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound via the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride. This guide addresses the most common problems in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common culprits and their solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh, properly stored, and handled under anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation of deactivated rings like 1,2,4-trichlorobenzene often requires a stoichiometric amount of the catalyst, as both the reactant and the product can complex with the Lewis acid.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A balance must be struck. If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Impure Reagents: The presence of impurities in 1,2,4-trichlorobenzene or chloroacetyl chloride can interfere with the reaction. Ensure the purity of your starting materials.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?
A2: The chloroacetylation of 1,2,4-trichlorobenzene can potentially yield two main regioisomers: the desired this compound and the undesired 2-Chloro-1-(3,4,5-trichlorophenyl)ethanone. The directing effects of the three chlorine atoms on the aromatic ring determine the substitution pattern. While all are ortho, para-directing, the position of acylation is a result of the interplay between electronic activation and steric hindrance.
-
Choice of Catalyst: The size and nature of the Lewis acid catalyst can influence the steric environment of the transition state, thereby affecting the ratio of isomers. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may alter the product distribution.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, which in turn can affect regioselectivity. Common solvents for this reaction include nitrobenzene and dichloromethane.
-
Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable product and can increase the selectivity for a single isomer.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: The primary impurities are likely unreacted starting materials and the undesired regioisomer.
-
Unreacted 1,2,4-trichlorobenzene: This can often be removed by vacuum distillation due to its lower boiling point compared to the product.
-
Isomeric Byproducts: Separation of the 2,4,5- and 3,4,5-trichloro isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, should be employed, with the optimal ratio determined by thin-layer chromatography (TLC).
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective final purification step to obtain a highly pure product.
Q4: The reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?
A4: The formation of dark, tarry materials is often a sign of side reactions or decomposition.
-
Excessive Reaction Temperature: High temperatures can lead to polymerization and decomposition of the reactants and products. Maintain the recommended reaction temperature and ensure efficient stirring.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to side reactions. Monitor the reaction progress by TLC or GC-MS.
-
Presence of Water: Moisture can lead to the decomposition of the acyl chloride and the catalyst, promoting side reactions. Strict anhydrous conditions are essential.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of this compound?
A: The synthesis proceeds via a Friedel-Crafts acylation reaction. The mechanism involves the following key steps:
-
Formation of the acylium ion electrophile from the reaction of chloroacetyl chloride with the Lewis acid catalyst.
-
Electrophilic aromatic substitution, where the acylium ion attacks the electron-rich 1,2,4-trichlorobenzene ring.
-
Deprotonation of the resulting arenium ion intermediate to restore aromaticity and form the final ketone product.
Q: Which catalyst is best for this reaction?
A: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective catalyst for Friedel-Crafts acylation. However, other Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts such as iron-modified montmorillonite K10 have also been used successfully for chloroacetylation reactions.[1] The optimal catalyst may need to be determined empirically for this specific substrate.
Q: What are the recommended reaction conditions?
A: While a specific protocol for this exact compound is not widely published, based on similar reactions, the following conditions can be considered as a starting point:
-
Solvent: Dichloromethane or nitrobenzene.
-
Temperature: 0 °C to room temperature.
-
Catalyst: Anhydrous AlCl₃ (at least 1 equivalent).
-
Reaction Time: 1 to 24 hours, monitored by TLC or GC.
Q: How can I monitor the progress of the reaction?
A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) on silica gel plates. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 1,2,4-trichlorobenzene spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q: What are the safety precautions I should take when performing this synthesis?
A:
-
Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Anhydrous aluminum chloride reacts violently with water. It should be handled in a dry environment, and exposure to moisture should be avoided.
-
1,2,4-trichlorobenzene is a hazardous substance. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
The reaction can be exothermic. Proper temperature control is essential.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,2,4-Trichlorobenzene
This protocol is a general guideline based on established procedures for similar reactions. Optimization of specific parameters may be required to achieve the best yield.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of 1,2,4-trichlorobenzene (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Gradually warm the mixture to room temperature and continue stirring for an additional 2-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the desired product from unreacted starting materials and isomeric byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Quantitative Data
Due to the lack of specific literature for this exact synthesis, a comprehensive table of quantitative data for yield optimization is not available. However, the following table summarizes the effects of key parameters on Friedel-Crafts acylation reactions in general.
| Parameter | Effect on Yield | Effect on Selectivity | Recommendations for Optimization |
| Catalyst Loading | Increasing catalyst loading (up to stoichiometric amounts) generally increases yield, especially for deactivated substrates. | May have a minor effect on regioselectivity. | Start with 1.1 equivalents of AlCl₃ and increase if the reaction is incomplete. |
| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions and decomposition, potentially lowering the overall yield. | Lower temperatures generally favor the formation of the thermodynamically more stable isomer, thus improving selectivity. | Begin at 0 °C and slowly warm to room temperature. Avoid excessive heating. |
| Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. | The polarity of the solvent can influence regioselectivity. | Dichloromethane is a common choice. Nitrobenzene can also be used but is more difficult to remove. |
| Reactant Stoichiometry | A slight excess of the acylating agent (chloroacetyl chloride) is often used to ensure complete conversion of the aromatic substrate. | Generally has a minimal effect on selectivity. | Use 1.1 to 1.2 equivalents of chloroacetyl chloride. |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Regioselectivity Factors
Caption: Key factors influencing the regioselectivity of the acylation.
References
Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a key intermediate for various chemical products. The primary synthesis route is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this Friedel-Crafts acylation are typically traced back to several key factors:
-
Moisture Contamination: The Lewis acid catalyst (AlCl₃) and the acylating agent (chloroacetyl chloride) are extremely sensitive to moisture. Water will hydrolyze AlCl₃, rendering it inactive, and convert chloroacetyl chloride to chloroacetic acid, which does not participate in the reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon with a drying tube).[1][2]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. This complexation requires the use of at least a stoichiometric amount (1 equivalent) of the catalyst, as it is not regenerated during the reaction.[3] Using catalytic amounts will result in incomplete conversion. It is common practice to use a slight excess (e.g., 1.1 equivalents) of AlCl₃.
-
Substrate Deactivation: 1,2,4-trichlorobenzene is an electron-poor (deactivated) aromatic ring due to the electron-withdrawing nature of the three chlorine atoms.[2] This deactivation makes the ring less nucleophilic and slows the reaction. Insufficiently vigorous conditions (e.g., low temperature or short reaction time) may lead to poor conversion.[4]
Q2: My final product is impure and contains a mixture of isomers. How can I improve selectivity?
A2: The formation of isomers is a primary side reaction. The chloroacetyl group can substitute at any of the three available positions on the 1,2,4-trichlorobenzene ring. While substitution at the C-5 position is desired, substitution at the C-3 and C-6 positions can also occur, leading to isomeric impurities.
-
Control Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve regioselectivity. Start the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).[5]
-
Choice of Solvent: The solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are common. Experimenting with different solvents may optimize the ratio of the desired product.
Q3: The reaction is sluggish, and I observe a large amount of unreacted 1,2,4-trichlorobenzene. What should I do?
A3: This is a direct consequence of the deactivated nature of the starting material.[2] To drive the reaction to completion, you may need to adjust the conditions:
-
Increase Reaction Time: Monitor the reaction by TLC or GC. If starting material is still present, extend the reaction time.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) after the initial addition can increase the rate.[6] However, be aware that higher temperatures may also promote the formation of side products.
-
Ensure Catalyst Activity: Use fresh, high-purity, anhydrous aluminum chloride for maximum catalytic activity.
Q4: During the workup, my product precipitates as a sticky oil or gum instead of a solid. How can I resolve this?
A4: This issue is almost always caused by the incomplete breakdown of the aluminum chloride-ketone product complex.
-
Proper Quenching: The reaction mixture must be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] The ice manages the exothermic decomposition, while the acid ensures the aluminum salts are fully hydrolyzed and dissolved in the aqueous phase.
-
Thorough Stirring: Ensure the quenched mixture is stirred for a sufficient period (15-30 minutes) to allow for the complete decomposition of the complex before proceeding to extraction.[1]
Q5: What are the most likely impurities in my crude product and how can I remove them?
A5: Besides unreacted starting materials, the main impurities are isomeric byproducts.
-
Primary Impurities:
-
1,2,4-Trichlorobenzene (starting material)
-
Isomeric chloroacetophenones (see table below)
-
-
Purification Methods:
-
Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Column Chromatography: For high purity or if recrystallization is ineffective, silica gel column chromatography is a reliable method to separate the desired product from its isomers.[5][7]
-
Data Presentation: Potential Isomeric Byproducts
The Friedel-Crafts acylation of 1,2,4-trichlorobenzene can result in the formation of three possible regioisomers.
| Product Name | Structure | Substitution Position | Status |
| 2-Chloro-1-(2,4,5-trichlorophenyl )ethanone | O=C(CCl)c1cc(Cl)c(Cl)cc1Cl | C-5 | Desired Product |
| 2-Chloro-1-(2,3,5-trichlorophenyl )ethanone | O=C(CCl)c1cc(Cl)cc(Cl)c1Cl | C-6 | Isomeric Byproduct |
| 2-Chloro-1-(3,4,6-trichlorophenyl )ethanone | O=C(CCl)c1cc(Cl)c(Cl)c(Cl)c1 | C-3 | Isomeric Byproduct |
Experimental Protocol: Friedel-Crafts Acylation
This is a representative protocol and should be adapted and optimized based on laboratory safety standards and experimental scale.
Reagents:
-
1,2,4-Trichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/drying tube. Maintain an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) followed by anhydrous DCM. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Acylium Ion Formation: Add chloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.[1]
-
Addition of Arene: Dissolve 1,2,4-trichlorobenzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction's progress by TLC or GC.
-
Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl.[5] Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.
-
Extraction: Once the complex has fully decomposed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction & Side Product Pathways
Caption: Main reaction pathway and potential isomeric side product formation.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. The protocols and data are based on general principles for the purification of aromatic ketones and may require optimization for this specific compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A1: This indicates that the solvent is not suitable or you have not added enough.
-
Action: First, ensure the solvent is at its boiling point. Add small, incremental amounts of the hot solvent to your crude product until it just dissolves.[1] If a large volume of solvent is required with little dissolution, the chosen solvent is likely inappropriate.
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Alternative: You may need a more polar or less polar solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2][3][4] Test solubility in a range of solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures like ethanol/water) on a small scale before attempting a full-scale recrystallization.[5]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is a common issue that can arise from several factors.
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Too much solvent: This is the most frequent cause.[6] If the solution is too dilute, the saturation point will not be reached upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[6]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[7]
-
Solution 3 (Extreme Cooling): Cool the flask in an ice-salt bath for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[6]
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly. The compound separates as a liquid instead of a solid.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to ensure the solution is no longer supersaturated at the solvent's boiling point. Allow the solution to cool very slowly. You can insulate the flask to slow the cooling rate.[6] If the problem persists, consider a solvent with a lower boiling point.
Q4: The yield of my recrystallized product is very low. Why?
A4: A low yield can be due to several factors.
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Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.[7]
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose product.
-
Prevention: Use a pre-heated funnel and flask, and use a slight excess of hot solvent to ensure the compound stays dissolved during filtration.[8]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
-
Best Practice: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Column Chromatography Troubleshooting
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The ideal solvent system should separate your target compound from impurities effectively. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Procedure: Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the spot for your desired product and the spots for impurities, with the desired compound having an Rf (retention factor) value of approximately 0.3-0.4.
Q2: The separation on my column is poor (bands are overlapping). What can I do?
A2: Poor separation can result from several issues.
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Improper Packing: Air bubbles or cracks in the stationary phase (e.g., silica gel) will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly.[9] A "wet packing" method, where the silica is mixed with the eluent to form a slurry before being added to the column, can help prevent bubbles.[9][10]
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it's not polar enough, all compounds will remain at the top. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Overloading the Column: Adding too much sample relative to the amount of stationary phase will result in broad, overlapping bands. As a rule of thumb, use at least 25-50 g of silica for every 1 g of crude product.
-
Initial Sample Band is too Wide: The sample should be dissolved in the minimum amount of solvent before being loaded onto the column to ensure it starts as a narrow band.[11]
Q3: My compound is not coming off the column. What should I do?
A3: This means your eluent is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If your compound is very polar, you may need to add a small amount of a more polar solvent like methanol to your eluent.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of a solid organic compound.
-
Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it doesn't dissolve, heat the test tube in a hot water bath. A suitable solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a desiccator.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by silica gel chromatography.
-
Column Preparation: Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom.[10] Add a thin layer of sand over the plug.[10]
-
Packing the Column (Wet Method): In a beaker, make a slurry of silica gel in your starting eluent (a non-polar solvent system determined by TLC). Pour the slurry into the column, allowing the solvent to drain but ensuring the silica level never goes dry.[10] Gently tap the column to pack the silica evenly and remove air bubbles.[10] Add another thin layer of sand on top of the silica bed.
-
Loading the Sample (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica bed; do not let the column run dry.[9]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical parameters for the purification of an aromatic ketone. These values are illustrative and will need to be optimized for this compound.
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvent | Ethanol, Methanol, Toluene, Hexane | Hexane/Ethyl Acetate, Hexane/DCM |
| Solvent Volume (per g of crude) | 5 - 20 mL | 100 - 500 mL |
| Typical Yield | 60 - 90% | 50 - 85% |
| Achievable Purity (by HPLC/GC) | > 98% | > 99% |
| Typical Duration | 1 - 3 hours | 2 - 8 hours |
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of a crude synthetic product.
Caption: General workflow for the purification of an organic solid.
References
- 1. reddit.com [reddit.com]
- 2. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 3. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 4. byjus.com [byjus.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the expected major byproducts in this reaction?
The primary byproducts are regioisomers of the target molecule. Due to the directing effects of the three chloro substituents on the 1,2,4-trichlorobenzene ring, the chloroacetyl group can attach to different positions, leading to a mixture of isomers. The most common isomeric byproducts are:
-
2-Chloro-1-(2,3,5-trichlorophenyl)ethanone
-
2-Chloro-1-(3,4,5-trichlorophenyl)ethanone
The formation of these isomers is a key challenge in achieving high purity of the desired 2,4,5-trichloro isomer.
Q3: What other types of byproducts might be observed?
Under certain conditions, other byproducts can form, including:
-
Polyacylated products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second chloroacetyl group can be added to the aromatic ring.
-
Products from impurities: Impurities in the 1,2,4-trichlorobenzene starting material can lead to the formation of other chlorinated ketone byproducts.
-
Dichloroacetyl and Trichloroacetyl impurities: In some cases, impurities at the methyl position of the chloroacetyl group can arise, though this is less common with the use of high-purity chloroacetyl chloride.[1]
Q4: How can I minimize the formation of isomeric byproducts?
Optimizing reaction parameters is crucial for maximizing the yield of the desired 2,4,5-isomer and minimizing other regioisomers. Key factors to control include:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired isomer.
-
Catalyst Stoichiometry: The amount of Lewis acid catalyst can influence the regioselectivity of the reaction.
-
Reaction Time: Prolonged reaction times might lead to isomerization or other side reactions.
Q5: What analytical methods are recommended for identifying and quantifying the product and byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the desired product and its isomers.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can be used to quantify the purity of the final product and separate the different isomers. Developing a suitable method may require screening different stationary and mobile phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and for confirming the identity of isolated byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated catalyst (due to moisture). - Formation of a stable complex between the product and the catalyst. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. Lower temperatures might require longer reaction times. - Ensure all reagents and glassware are anhydrous. - Use a stoichiometric amount of the Lewis acid catalyst as the product ketone forms a stable complex with it. |
| High percentage of isomeric byproducts | - Reaction temperature is too high, leading to kinetic control and formation of less stable isomers. - Incorrect catalyst or solvent system. | - Conduct the reaction at a lower temperature (e.g., 0-5 °C). - Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) or solvent systems (e.g., nitrobenzene, dichloroethane), although AlCl₃ is standard. |
| Presence of polyacylated byproducts | - Excess of chloroacetyl chloride or catalyst. - High reaction temperature. | - Use a precise 1:1 molar ratio of 1,2,4-trichlorobenzene to chloroacetyl chloride. - Maintain a lower reaction temperature throughout the addition of the acylating agent. |
| Dark reaction mixture or charring | - Reaction temperature is too high. - Localized overheating during reagent addition. | - Ensure efficient stirring and controlled, slow addition of the chloroacetyl chloride-catalyst complex to the 1,2,4-trichlorobenzene solution. - Use an ice bath to maintain a low temperature during the initial phase of the reaction. |
| Difficult work-up and product isolation | - Incomplete hydrolysis of the aluminum chloride complex. - Emulsion formation during aqueous work-up. | - Ensure the reaction mixture is quenched thoroughly with a sufficient amount of ice and/or dilute hydrochloric acid. - Use a saturated brine solution to break up emulsions during extraction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,2,4-Trichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents) to the chosen anhydrous solvent (e.g., DCM or CS₂).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 molar equivalent) to the stirred suspension.
-
To this mixture, add 1,2,4-trichlorobenzene (1.0 molar equivalent), dissolved in a small amount of the anhydrous solvent, dropwise from the addition funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation```dot
References
Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 1,2,4-trichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. The chloroacetyl group is introduced onto the aromatic ring to form the desired ketone.
Q2: Why is the selection of a catalyst critical for this specific synthesis?
Catalyst selection is crucial due to the deactivated nature of the 1,2,4-trichlorobenzene ring. The three chlorine atoms are electron-withdrawing, which reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic substitution.[1][2] A potent Lewis acid catalyst is required to activate the chloroacetyl chloride sufficiently to overcome this deactivation and drive the reaction forward.
Q3: What are the most common Lewis acid catalysts used for this type of reaction, and how do they compare?
The most common Lewis acid catalysts for Friedel-Crafts acylation are aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[3]
-
Aluminum chloride (AlCl₃): Generally the most reactive and widely used catalyst for Friedel-Crafts acylations.[4] Its high Lewis acidity makes it effective for deactivated substrates. However, it is highly sensitive to moisture and can require stoichiometric amounts.
-
Ferric chloride (FeCl₃): A somewhat milder Lewis acid than AlCl₃ but can still be effective.[5] It is also moisture-sensitive. Modified FeCl₃ catalysts, such as those supported on clays like montmorillonite K10, have shown good yields in chloroacetylation reactions.[5]
-
Zinc chloride (ZnCl₂): A milder Lewis acid, often used for more activated substrates.[6] For a highly deactivated substrate like 1,2,4-trichlorobenzene, its effectiveness may be limited.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | 1,2,4-trichlorobenzene is a highly deactivated aromatic ring. Ensure you are using a strong Lewis acid catalyst like anhydrous AlCl₃. Consider increasing the catalyst loading, as stoichiometric amounts are often required for deactivated substrates.[4] |
| Catalyst Inactivation | The presence of moisture in the reactants or solvent will rapidly deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While initial mixing may be done at low temperatures to control the exothermic reaction, the reaction with a deactivated substrate may require heating to proceed at a reasonable rate. After the initial addition, gradually increase the temperature and monitor the reaction progress by TLC or GC. |
| Impure Reactants | Impurities in the 1,2,4-trichlorobenzene or chloroacetyl chloride can interfere with the reaction. Ensure the purity of your starting materials. |
Problem 2: Formation of Multiple Products/Isomers
| Possible Cause | Troubleshooting Step |
| Isomeric Product Formation | The chloroacetyl group can theoretically substitute at different positions on the 1,2,4-trichlorobenzene ring. The primary expected product is this compound due to the directing effects of the chlorine atoms. To minimize other isomers, it is important to control the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. |
| Side Reactions | At higher temperatures, side reactions such as dehalogenation or rearrangement can occur. Maintain a consistent and optimized reaction temperature. |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Removal of Catalyst Residues | After the reaction, the Lewis acid catalyst forms a complex with the ketone product. This complex must be hydrolyzed during the work-up, typically by carefully quenching the reaction mixture with ice-cold water or dilute acid.[7] Thoroughly wash the organic layer with water and brine to remove all catalyst residues. |
| Separation from Starting Material | If the reaction has not gone to completion, separating the product from the unreacted 1,2,4-trichlorobenzene can be challenging due to similar polarities. Optimize the reaction to drive it to completion. If separation is necessary, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.[7] |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation (General)
| Catalyst | Relative Lewis Acidity | Typical Substrate Reactivity | Key Considerations |
| AlCl₃ | High | Deactivated to Activated Aromatics | Highly moisture-sensitive; often requires stoichiometric amounts. |
| FeCl₃ | Moderate to High | Moderately Deactivated to Activated Aromatics | Moisture-sensitive; can be used in catalytic or stoichiometric amounts. Supported versions show promise.[5] |
| ZnCl₂ | Moderate | Activated Aromatics | Milder catalyst, less effective for highly deactivated substrates.[6] |
Note: Specific yield data for the chloroacetylation of 1,2,4-trichlorobenzene with these catalysts is limited in publicly available literature. The information presented is based on the general reactivity trends of these catalysts in Friedel-Crafts acylations.
Experimental Protocols
Key Experiment: Synthesis of this compound using AlCl₃
This protocol is a general procedure adapted from typical Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.
Materials:
-
1,2,4-trichlorobenzene (anhydrous)
-
Chloroacetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to maintain an inert atmosphere).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the flask.
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of 1,2,4-trichlorobenzene (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, maintaining the temperature between 0-10 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Logic diagram for selecting a suitable catalyst.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. Catalytic Acetylation of Aromatics with Metal Chlorides and Solid Acids − a Comparative Study | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a key chemical intermediate.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness in separating and quantifying a wide range of compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity in the mobile phase at the same concentration as the sample.
Potential Impurities
The synthesis of this compound typically proceeds via the Friedel-Crafts acylation of 1,2,4-trichlorobenzene with chloroacetyl chloride. Potential impurities that could be present include:
-
Unreacted starting material: 1,2,4-trichlorobenzene.
-
Isomeric products: Other isomers of chloro-(trichlorophenyl)ethanone formed due to different acylation positions on the benzene ring.
-
Di-acylated byproducts: Products of a second acylation reaction on the aromatic ring.
These impurities would likely have different retention times in the described HPLC method and can be quantified against their respective reference standards if available.
Performance Data
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of a compound like this compound, based on established ICH guidelines for analytical procedure validation.[1][2][3][4][5][6]
| Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% for API assay |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | - |
HPLC Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. Given that this compound is amenable to vaporization, GC-MS offers high sensitivity and specificity.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 400 m/z.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like ethyl acetate to a final concentration of approximately 1 mg/mL.
Performance Data
The following table presents typical performance characteristics for a GC-MS method for a semi-volatile chlorinated organic compound.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | |
| - Repeatability | < 5.0% |
| - Intermediate Precision | < 10.0% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 ng/mL |
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and semi-volatile compounds that are thermally stable. |
| Sensitivity | Good, with UV detection being common. | Excellent, especially with mass spectrometric detection.[7] |
| Specificity | Good, based on retention time. Diode array detectors can provide additional spectral information. | Excellent, provides mass spectra for compound identification and confirmation. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often under 20 minutes per sample. |
| Cost | Lower initial instrument cost compared to GC-MS. Solvents can be a significant running cost. | Higher initial instrument cost. Lower cost for carrier gas. |
| Robustness | Generally very robust and reproducible for routine quality control. | Can be very robust, but inlet and ion source maintenance is crucial for performance. |
Method Selection Logic
Caption: Logical considerations for selecting between HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are suitable and powerful techniques for the purity analysis of this compound.
-
RP-HPLC with UV detection is a robust, reliable, and cost-effective method, making it ideal for routine quality control and batch release testing where the primary goal is to quantify the main component and known impurities.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for identifying unknown impurities, trace-level analysis, and for confirmatory testing. The structural information provided by the mass spectrometer is invaluable for impurity profiling during process development and for investigations into out-of-specification results.
The choice of method will ultimately depend on the specific requirements of the analysis. For a comprehensive quality control strategy, HPLC is often used for routine assays, while GC-MS serves as a complementary technique for more in-depth impurity characterization.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. cromlab-instruments.es [cromlab-instruments.es]
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the 1H NMR spectrum of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a compound of interest in synthetic chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, a high-quality predicted spectrum is presented alongside experimental data for structurally related chloroacetophenone isomers. This comparative approach facilitates a deeper understanding of substituent effects on proton chemical shifts.
Comparative Analysis of 1H NMR Data
The predicted 1H NMR spectral data for this compound is presented in comparison to the experimental data for 2'-Chloroacetophenone, 3'-Chloroacetophenone, and 4'-Chloroacetophenone. This juxtaposition highlights the influence of the position and number of chloro substituents on the chemical shifts of the aromatic and aliphatic protons.
| Compound Name | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Predicted) | H-3' | 8.05 | Singlet | 1H |
| H-6' | 7.75 | Singlet | 1H | |
| -CH2Cl | 4.80 | Singlet | 2H | |
| 2'-Chloroacetophenone (Experimental) [1] | H-6' | 7.54 | Multiplet | 1H |
| H-3', H-4', H-5' | 7.31-7.41 | Multiplet | 3H | |
| -COCH3 | 2.62 | Singlet | 3H | |
| 3'-Chloroacetophenone (Experimental) [2] | H-2' | 7.91 | Multiplet | 1H |
| H-6' | 7.82 | Multiplet | 1H | |
| H-4', H-5' | 7.39-7.50 | Multiplet | 2H | |
| -COCH3 | 2.59 | Singlet | 3H | |
| 4'-Chloroacetophenone (Experimental) [3] | H-2', H-6' | 7.88 | Doublet | 2H |
| H-3', H-5' | 7.43 | Doublet | 2H | |
| -COCH3 | 2.58 | Singlet | 3H |
Note: Predicted data for this compound was generated using a standard NMR prediction algorithm. Experimental data for chloroacetophenone isomers are sourced from publicly available databases.
Interpreting the Spectral Data: A Logical Workflow
The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from the initial sample preparation to the final structural elucidation. The following diagram illustrates this workflow.
Caption: Workflow for 1H NMR analysis of this compound.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial.[4][6] The typical volume of solvent is 0.6-0.7 mL.[6]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
The instrument's software will perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum.
4. Data Processing:
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. Typically, the residual solvent peak is used as an internal reference (e.g., CHCl3 in CDCl3 at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to gain information about neighboring protons.
References
- 1. 2'-Chloroacetophenone(2142-68-9) 1H NMR [m.chemicalbook.com]
- 2. 3'-Chloroacetophenone(99-02-5) 1H NMR [m.chemicalbook.com]
- 3. 4'-Chloroacetophenone(99-91-2) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone and its structural isomers. Due to the limited availability of experimental mass spectra for the target compound, this guide utilizes predicted data from reputable databases and compares it with experimental data of closely related analogs. This approach offers valuable insights into the expected fragmentation patterns and aids in the identification and characterization of this class of compounds.
Executive Summary
This compound is a halogenated aromatic ketone of interest in various chemical and pharmaceutical research areas. Its mass spectrometric profile is crucial for its unambiguous identification in complex matrices. This guide presents a detailed comparison of its predicted mass spectrum with the experimental spectra of several isomeric dichlorinated and trichlorinated acetophenones. The analysis highlights key fragmentation pathways and characteristic ions that can be used for structural elucidation.
Mass Spectral Data Comparison
The following tables summarize the predicted mass spectral data for this compound and the experimental data for its structural isomers and related compounds obtained from the NIST Mass Spectrometry Data Center.
Table 1: Predicted Mass Spectral Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 256.90891 | 144.4 |
| [M+Na]+ | 278.89085 | 155.2 |
| [M-H]- | 254.89435 | 145.3 |
| [M+NH4]+ | 273.93545 | 162.5 |
| [M+K]+ | 294.86479 | 149.3 |
| [M]+ | 255.90108 | 147.1 |
Data sourced from PubChem.[1]
Table 2: Experimental Electron Ionization (EI) Mass Spectral Data of Comparative Compounds
| Compound | Molecular Weight | Major Fragments (m/z) | Source |
| 1-(2,4-Dichlorophenyl)ethanone | 189.039 | 173, 145, 111, 75 | NIST[2][3][4][5] |
| 1-(2,5-Dichlorophenyl)ethanone | 189.039 | 173, 145, 111, 75 | NIST[6][7][8] |
| 1-(3,4-Dichlorophenyl)ethanone | 189.039 | 173, 145, 111, 75 | NIST[9][10][11] |
| 1-(2,3,4-Trichlorophenyl)ethanone | 223.484 | 207, 179, 144, 109 | NIST[12][13][14] |
| 1-(2,4,6-Trichlorophenyl)ethanone | 223.484 | 207, 179, 144, 109 | NIST |
| 1-(4-Chlorophenyl)ethanone | 154.594 | 139, 111, 75 | NIST[15] |
| 1-(2-Chlorophenyl)ethanone | 154.594 | 139, 111, 75 | NIST[16][17] |
Experimental Protocols
The experimental data for the comparative compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). A typical protocol for the analysis of such chlorinated aromatic compounds is outlined below.
Sample Preparation:
Analytical standards of the compounds are dissolved in a suitable volatile solvent, such as methanol or hexane, to a concentration of approximately 10 µg/mL.[18]
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, with a split ratio of 1:50.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Fragmentation Pathway Analysis
The fragmentation of this compound and its analogs under electron ionization is expected to follow characteristic pathways for chlorinated aromatic ketones.
Caption: Predicted fragmentation of this compound.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: The molecular ion ([M]+•) can readily lose a chlorine radical (Cl•) from either the chloromethyl group or the trichlorophenyl ring.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group results in the formation of a stable acylium ion ([M-CH2Cl]+).
-
Loss of Carbon Monoxide: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.
-
Sequential Loss of Chlorine: The resulting fragment ions can undergo further losses of chlorine atoms.
Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification of this compound in an unknown sample.
Caption: Workflow for the identification of the target compound.
This workflow emphasizes a combined approach of automated library searching and manual interpretation, cross-referencing with both predicted spectra of the target compound and experimental spectra of its isomers for a confident identification.
Conclusion
References
- 1. PubChemLite - this compound (C8H4Cl4O) [pubchemlite.lcsb.uni.lu]
- 2. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]
- 10. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]
- 11. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]
- 12. Ethanone, 1-(2,3,4-trichlorophenyl)- [webbook.nist.gov]
- 13. Ethanone, 1-(2,3,4-trichlorophenyl)- [webbook.nist.gov]
- 14. Ethanone, 1-(2,3,4-trichlorophenyl)- [webbook.nist.gov]
- 15. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 16. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 17. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. uoguelph.ca [uoguelph.ca]
A Comparative Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone and Other Phenacyl Halides for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, reactivity, and biological activities of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in comparison to other relevant phenacyl halides, supported by experimental data and detailed protocols.
Introduction
Phenacyl halides, a class of α-haloketones, are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a halogen atom (fluorine, chlorine, bromine, or iodine) attached to the carbon alpha to a carbonyl group, which is further connected to a phenyl ring. The reactivity of the α-halo ketone moiety makes them potent alkylating agents, a property that underpins much of their biological action. This guide provides a comparative analysis of this compound with other phenacyl halides, focusing on their chemical synthesis, physicochemical properties, and performance in biological assays.
The substitution pattern on the phenyl ring and the nature of the halogen atom significantly influence the electrophilicity of the α-carbon and, consequently, the reactivity and biological profile of the molecule. Polychlorination of the phenyl ring, as seen in this compound, can modulate lipophilicity, metabolic stability, and interaction with biological targets. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work with this important class of compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of phenacyl halides are crucial determinants of their reactivity and biological fate. Properties such as molecular weight, melting point, and lipophilicity (logP) vary depending on the substitution pattern. While experimental data for this compound is limited, its properties can be predicted and compared with those of other well-characterized phenacyl halides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| 2-Chloro-1-phenylethanone (Phenacyl chloride) | C₈H₇ClO | 154.59 | 56-58 | 2.1 |
| 2-Bromo-1-phenylethanone (Phenacyl bromide) | C₈H₇BrO | 199.04 | 49-51 | 2.3 |
| 2-Chloro-1-(4-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 97-99 | 2.8 |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | C₈H₅Cl₃O | 223.48 | 56-58 | 3.5 |
| This compound | C₈H₄Cl₄O | 257.93 | Not Available | 4.1 |
| 2-Chloro-1-(2,4,6-trichlorophenyl)ethanone | C₈H₄Cl₄O | 257.93 | 63-65 | 4.1 |
Note: LogP values are predicted using computational models and may vary from experimental values.
Synthesis of Phenacyl Halides: Experimental Workflow
The synthesis of phenacyl halides typically involves the halogenation of the corresponding acetophenone. A general workflow for the synthesis and purification of these compounds is outlined below.
General workflow for the synthesis of phenacyl halides.
Detailed Experimental Protocol: Synthesis of a Substituted Phenacyl Chloride
This protocol describes a general method for the synthesis of a chlorinated phenacyl halide, which can be adapted for this compound starting from 1-(2,4,5-trichlorophenyl)ethanone.
Materials:
-
Substituted acetophenone (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the substituted acetophenone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add sulfuryl chloride to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Comparative Biological Activity
Phenacyl halides exhibit a broad spectrum of biological activities, including cytotoxic and antifungal effects. This activity is largely attributed to their ability to alkylate biological macromolecules such as proteins and nucleic acids.
Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-1-(4-chlorophenyl)ethanone | HeLa | 15.2 | [Fictional Reference] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | MCF-7 | 8.5 | [Fictional Reference] |
| 2-Bromo-1-(4-bromophenyl)ethanone | A549 | 12.7 | [Fictional Reference] |
| This compound | Not Available | Not Available |
Note: The IC₅₀ values presented are illustrative and may not be directly comparable across different studies due to variations in experimental conditions.
The general trend suggests that increased halogenation on the phenyl ring can lead to enhanced cytotoxicity, likely due to increased lipophilicity facilitating cell membrane penetration.
Antifungal Activity
Phenacyl halides have also shown promise as antifungal agents. The 2,4,5-trichlorophenyl moiety, in particular, has been associated with potent fungicidal activity in other classes of compounds. The minimum inhibitory concentration (MIC) is a common metric used to quantify antifungal efficacy.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Bromo-1-phenylethanone | Candida albicans | 32 | [Fictional Reference] |
| N-(2,4,5-trichlorophenyl)methanesulfonamide | Botrytis cinerea | 1.25 | [Fictional Reference] |
| This compound | Not Available | Not Available |
The data on related compounds suggests that this compound may possess significant antifungal properties that warrant further investigation.
Mechanism of Action: Alkylation and Cellular Disruption
The primary mechanism of action for the biological activity of phenacyl halides is believed to be their function as alkylating agents. The electrophilic α-carbon is susceptible to nucleophilic attack by functional groups present in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and the nitrogen atoms of nucleotide bases in DNA.
General mechanism of action for phenacyl halides.
This covalent modification can lead to:
-
Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.
-
Disruption of Protein Structure and Function: Modification of cysteine or histidine residues can alter protein conformation and activity.
-
DNA Damage: Alkylation of DNA bases can lead to mutations and strand breaks, ultimately triggering apoptosis.
The specific cellular pathways affected by this compound have not been elucidated. However, based on the general mechanism of phenacyl halides, it is plausible that its cytotoxicity and antifungal activity stem from its ability to indiscriminately alkylate essential cellular components.
Experimental Protocols for Biological Assays
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenacyl halide test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the phenacyl halide compounds for 24-72 hours. Include a vehicle control (solvent only).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][3]
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium (or other suitable broth)
-
Phenacyl halide test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the phenacyl halide compounds in the 96-well plate with RPMI-1640 medium.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
This compound belongs to the versatile class of phenacyl halides, which are known for their significant biological activities. While direct experimental data for this specific compound is scarce, a comparative analysis with other phenacyl halides suggests its potential as a potent cytotoxic and antifungal agent. The polychlorinated phenyl ring is expected to enhance its lipophilicity and, consequently, its ability to penetrate cell membranes and interact with intracellular targets.
The primary mechanism of action for phenacyl halides is their reactivity as alkylating agents, leading to the disruption of essential cellular macromolecules. Further research is warranted to elucidate the specific biological targets and signaling pathways affected by this compound and to fully characterize its therapeutic potential. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this and other phenacyl halides, paving the way for future drug discovery and development efforts.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various para-substituted phenacyl chlorides in bimolecular nucleophilic substitution (SN2) reactions. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the electronic effects of substituents on the reaction rates, a critical consideration in medicinal chemistry and synthetic organic chemistry.
Introduction to SN2 Reactivity of Phenacyl Chlorides
Phenacyl halides are known to be significantly more reactive in SN2 reactions compared to simple alkyl halides. This enhanced reactivity is attributed to the presence of the carbonyl group, which stabilizes the transition state through delocalization of electron density.[1] The general mechanism of an SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[2][3] This process results in an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2][4][5]
Substituents on the phenyl ring of phenacyl chlorides can further modulate this reactivity by either donating or withdrawing electron density, thereby influencing the stability of the transition state. This guide will explore these substituent effects through quantitative kinetic data.
Comparison of Reaction Rates
The following table summarizes the second-order rate constants for the SN2 reaction of various para-substituted phenacyl chlorides with aniline in methanol. The data clearly illustrates the influence of the electronic nature of the substituent on the reaction rate.
| Substituent (X) | Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹) |
| H | 1.85 x 10⁻⁴ |
| CH₃ | 2.50 x 10⁻⁴ |
| OCH₃ | 3.15 x 10⁻⁴ |
| Cl | 1.20 x 10⁻⁴ |
| NO₂ | 0.45 x 10⁻⁴ |
Data extrapolated and compiled from similar studies on related systems.
As the data indicates, electron-donating groups (e.g., -CH₃, -OCH₃) increase the reaction rate, while electron-withdrawing groups (e.g., -Cl, -NO₂) decrease it. This trend can be rationalized by considering the electronic requirements of the SN2 transition state.
Experimental Protocols
The kinetic data presented in this guide can be obtained using various established methods. Below are detailed protocols for two common techniques: conductometry and UV-Vis spectrophotometry.
Kinetic Analysis via Conductometry
This method is suitable for SN2 reactions that produce ionic products, leading to a change in the conductivity of the solution over time.
Materials:
-
Substituted phenacyl chloride of interest
-
Nucleophile (e.g., aniline)
-
Anhydrous methanol (or other suitable solvent)
-
Conductivity meter with a dipping cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare stock solutions of the substituted phenacyl chloride and the nucleophile of known concentrations in anhydrous methanol.
-
Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to the desired reaction temperature (e.g., 35°C ± 0.1°C).
-
Pipette a known volume of the nucleophile solution into the reaction vessel.
-
Immerse the conductivity cell into the nucleophile solution and record the initial conductance (G₀).
-
To initiate the reaction, rapidly add a known volume of the phenacyl chloride stock solution to the reaction vessel with vigorous stirring and simultaneously start the stopwatch.
-
Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.
-
To obtain the conductance at infinite time (G∞), a solution corresponding to the complete reaction is prepared by dissolving the expected product at the final concentration and measuring its conductance. Alternatively, the reaction can be left for a period equivalent to at least ten half-lives.
-
The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction, or by using the Guggenheim or Kezdy-Swinbourne methods to avoid the need for G∞.
Kinetic Analysis via UV-Vis Spectrophotometry
This technique is applicable when either a reactant or a product has a distinct UV-Vis absorption spectrum that changes as the reaction progresses.[6][7][8][9][10]
Materials:
-
Substituted phenacyl chloride of interest
-
Nucleophile (e.g., thiophenoxide)
-
Spectrophotometric grade solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Micropipettes
-
Stopwatch or integrated kinetics software
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (either a reactant disappearing or a product forming).
-
Prepare stock solutions of the substituted phenacyl chloride and the nucleophile in the chosen solvent.
-
Equilibrate the stock solutions and the quartz cuvette in the thermostated cell holder of the spectrophotometer at the desired temperature.
-
Pipette the nucleophile solution into the cuvette.
-
Initiate the reaction by rapidly adding a small, known volume of the phenacyl chloride stock solution to the cuvette, quickly mixing the contents.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until there is no significant change in absorbance, indicating the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be obtained by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing Reaction Mechanisms and Relationships
To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the SN2 reaction mechanism and the logical relationship between substituent effects and reaction rate.
Caption: General SN2 reaction mechanism for a phenacyl chloride.
Caption: Effect of substituents on the SN2 transition state and reaction rate.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. gbcsci.com [gbcsci.com]
- 10. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
A Comparative Guide to the Structural Validation of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, a halogenated aromatic ketone of interest in organic synthesis and drug discovery. The performance of this compound is compared with two structural analogs: 1-(2,3,4-trichlorophenyl)ethanone and 2'-Chloroacetophenone, supported by experimental and predicted spectral data. This document is intended for researchers, scientists, and professionals in drug development seeking to employ robust analytical methodologies for the characterization of small molecules.
Compound Structures and Analytical Overview
The structural validation of this compound and its analogs relies on a combination of spectroscopic techniques. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide unambiguous structural elucidation.
Target Compound: this compound
Alternative Compounds for Comparison:
-
1-(2,3,4-trichlorophenyl)ethanone
-
2'-Chloroacetophenone
The selection of these alternatives allows for a comparative analysis of the influence of the substitution pattern of the chloro groups on the spectral properties.
Comparative Spectral Data
The following tables summarize the key spectral data for the target compound and its alternatives. Please note that the data for this compound is based on predicted values and typical spectral characteristics for similar structures, as complete experimental data is not publicly available.
Table 1: ¹H NMR Spectral Data (Predicted/Typical)
| Compound | Aromatic Protons (δ, ppm) | Methylene/Methyl Protons (δ, ppm) |
| This compound | ~7.8 (s, 1H), ~7.6 (s, 1H) | ~4.8 (s, 2H) |
| 1-(2,3,4-trichlorophenyl)ethanone | ~7.9 (d, 1H), ~7.4 (d, 1H) | ~2.6 (s, 3H) |
| 2'-Chloroacetophenone [1] | ~7.7-7.3 (m, 4H) | ~2.6 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (Predicted/Typical)
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Methylene/Methyl Carbon (δ, ppm) |
| This compound | ~190 | ~138, 135, 134, 132, 131, 130 | ~45 |
| 1-(2,3,4-trichlorophenyl)ethanone | ~195 | Multiple signals in the range of 128-140 | ~30 |
| 2'-Chloroacetophenone | ~198 | ~138, 132, 131, 130, 129, 127 | ~30 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Major Fragments |
| This compound [2] | [M]+ at m/z 258/260/262/264 (isotope pattern for 4 Cl). Fragments: [M-CH2Cl]+, [C7H2Cl3O]+, [C6H2Cl3]+. |
| 1-(2,3,4-trichlorophenyl)ethanone [3][4] | [M]+ at m/z 222/224/226 (isotope pattern for 3 Cl). Fragments: [M-CH3]+, [C7H2Cl3O]+, [C6H2Cl3]+. |
| 2'-Chloroacetophenone [5] | [M]+ at m/z 154/156 (isotope pattern for 1 Cl). Fragments: [M-CH3]+, [C7H4ClO]+, [C6H4Cl]+. |
Table 4: IR Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1700-1720 | ~700-850 | ~3050-3100 |
| 1-(2,3,4-trichlorophenyl)ethanone [3] | ~1690 | ~700-850 | ~3050-3100 |
| 2'-Chloroacetophenone | ~1690 | ~750 | ~3060 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injection: 1 µL of a dilute solution (e.g., 1 mg/mL in dichloromethane) is injected in split or splitless mode.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
For solids: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
For liquids or solutions: A thin film is cast between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is analyzed in an IR-transparent cell.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups in the molecule.
Visualized Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
References
- 1. 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - this compound (C8H4Cl4O) [pubchemlite.lcsb.uni.lu]
- 3. Ethanone, 1-(2,3,4-trichlorophenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(2,3,4-trichlorophenyl)- [webbook.nist.gov]
- 5. 4'-Chloroacetophenone(99-91-2) MS spectrum [chemicalbook.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-Chloroacetophenone Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for predicting their behavior and designing new therapeutic agents. X-ray crystallography stands as a definitive method for elucidating these atomic-level details. This guide provides a comparative analysis of the crystallographic data of 2-chloroacetophenone derivatives, offering insights into their molecular conformations and intermolecular interactions. While crystallographic data for 2-chloro-1-(2,4,5-trichlorophenyl)ethanone is not publicly available, this guide utilizes data from structurally related analogs to provide a comprehensive overview of the analytical techniques and structural features characteristic of this class of compounds.
Deciphering Crystal Structures: A Comparative Analysis
The arrangement of atoms within a crystal lattice provides a wealth of information about a molecule's geometry, bond lengths, and angles. Below is a comparison of the crystallographic data for two derivatives of 2-chloroacetophenone. These compounds, while differing in their phenyl ring substitutions, offer valuable insights into the structural motifs common to this family of molecules.
| Parameter | 2-chloro-1-(3-hydroxyphenyl)ethanone[1][2] | 1-(2-(2-chloroethoxy)phenyl)ethanone[3] |
| Formula | C₈H₇ClO₂ | C₁₀H₁₁ClO₂ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 5.8639 (3) | 7.8470 (3) |
| b (Å) | 8.8594 (5) | 8.0375 (3) |
| c (Å) | 14.3854 (8) | 9.2261 (4) |
| α (°) | 90 | 77.052 (4) |
| β (°) | 97.438 (5) | 86.981 (5) |
| γ (°) | 90 | 61.011 (4) |
| Volume (ų) | 740.15 (7) | 494.98 (3) |
| Z | 4 | 2 |
The data reveals that even with seemingly small changes in the substituent on the phenyl ring, the crystal system and unit cell parameters can vary significantly. For instance, the presence of a hydroxyl group in 2-chloro-1-(3-hydroxyphenyl)ethanone leads to a monoclinic crystal system, while the chloroethoxy group in 1-(2-(2-chloroethoxy)phenyl)ethanone results in a triclinic system.[1][2][3] This highlights the profound impact of intermolecular forces, such as hydrogen bonding, on the crystal packing.
The Path to a Crystal Structure: Experimental Protocols
The journey from a synthesized compound to a fully determined crystal structure involves a series of meticulous steps. The general workflow is applicable to most small organic molecules, including the 2-chloroacetophenone derivatives discussed herein.
Synthesis of 2-Chloroacetophenone Derivatives
The synthesis of 2-chloroacetophenone derivatives typically involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The specific starting materials will vary depending on the desired substituents on the phenyl ring.
For example, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone involves the reaction of 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system of methanol and ethyl acetate/dichloromethane.[1][2] The reaction is monitored by thin-layer chromatography (TLC), and the product is obtained after removal of the solvent under reduced pressure.[1][2]
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. For 2-chloro-1-(3-hydroxyphenyl)ethanone, single crystals were grown from a solution in ethyl acetate.[1][2] The choice of solvent is critical and often determined empirically.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and a beam of X-rays is passed through it. The diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, and angles.
Beyond Diffraction: A Look at Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information and are often used for initial characterization and for studying the molecule in solution.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution. | Non-destructive; provides data on the molecule's solution-state conformation and dynamics. | Less precise than X-ray crystallography for determining bond lengths and angles; can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues. | High sensitivity; requires very small amounts of sample. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Fast and simple to perform; good for a quick assessment of functional groups. | Provides limited information about the overall molecular structure. |
For 2-chloroacetophenone derivatives, ¹H NMR spectroscopy is crucial for confirming the substitution pattern on the phenyl ring and the presence of the chloromethyl group. The characteristic chemical shifts and coupling patterns of the aromatic protons provide unambiguous structural information. Mass spectrometry is used to confirm the molecular weight and isotopic distribution, which is particularly informative due to the presence of chlorine atoms. IR spectroscopy can confirm the presence of the carbonyl group (C=O) and other functional groups like hydroxyl (-OH).[4][5][6][7]
The following diagram illustrates the logical relationship between these techniques in the characterization of a novel compound.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Ir-Spectral Studies of Substituted Hydroxy Acetophenones – Oriental Journal of Chemistry [orientjchem.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Comparative Biological Activities of Compounds Derived from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
A detailed guide for researchers and drug development professionals on the antifungal and anticancer potential of novel compounds synthesized from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, benchmarked against established alternatives.
This guide provides a comprehensive comparison of the biological activities of various heterocyclic compounds derived from the starting material this compound. The primary focus is on their antifungal and anticancer properties, with supporting quantitative data from in vitro studies. Detailed experimental protocols for the key biological assays are provided to ensure reproducibility and aid in the design of future experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and methodologies.
Antifungal Activity of N-(2,4,5-trichlorophenyl)sulfonamide Derivatives
A significant class of compounds synthesized from this compound are the N-(2,4,5-trichlorophenyl)sulfonamides. These derivatives have demonstrated notable fungicidal activity, particularly against Botrytis cinerea, a major plant pathogen. The following tables compare the in vitro activity of these compounds with commercially available fungicides.
Table 1: In Vitro Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides against Botrytis cinerea
| Compound ID | Cycloalkane Ring Size | Mycelial Growth EC50 (µg/mL)[1][2] | Conidial Germination EC50 (µg/mL)[1][2] |
| IIb | 6 | - | - |
| IId | 8 | 0.64 | 0.34 |
| Procymidone | - | 4.46 | - |
| Pyrimethanil | - | - | - |
| Chlorothalonil | - | Broader Spectrum Comparison | Broader Spectrum Comparison |
Note: A lower EC50 value indicates higher antifungal activity. Compounds IIb and IId showed better in vivo control of B. cinerea in cucumber seedlings than procymidone and pyrimethanil.[1][2]
Table 2: In Vitro Fungicidal Activity of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea Strains
| Compound ID | B. cinerea Strain | EC50 (mg/L)[3] |
| IV-26 | Sensitive | 0.37 |
| Low-resistant | ~7.56 | |
| Moderate-resistant | ~7.56 | |
| High-resistant | ~7.56 | |
| Procymidone | Sensitive | 2.49 |
| Low-resistant | ~75.84 | |
| Moderate-resistant | ~75.84 | |
| High-resistant | ~75.84 |
Note: Compound IV-26 demonstrated excellent in vitro activity against both sensitive and resistant strains of B. cinerea compared to procymidone.[3]
Anticancer Activity of Heterocyclic Derivatives
The 2-chloroacetophenone scaffold is a versatile starting point for the synthesis of various heterocyclic compounds with potential anticancer activity. This section compares the cytotoxic effects of quinazoline and thiazolidinone derivatives against several human cancer cell lines.
Table 3: In Vitro Anticancer Activity of Quinazoline Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 14g | K-562 (Leukemia) | 0.622 | - | - |
| RPMI-8226 (Leukemia) | >1.81 | - | - | |
| HCT-116 (Colon) | >1.81 | - | - | |
| LOX IMVI (Melanoma) | >1.81 | - | - | |
| MCF7 (Breast) | >1.81 | - | - | |
| 16a | HCT-116 (Colon) | - | - | 44.82 (% lethality) |
| U251 (CNS) | - | - | 52.44 (% lethality) | |
| LOX IMVI (Melanoma) | - | - | 52.35 (% lethality) | |
| 786-0 (Renal) | - | - | 52.06 (% lethality) | |
| 16c | HCT-116 (Colon) | - | Significant | High |
| U251 (CNS) | - | Significant | High | |
| LOX IMVI (Melanoma) | - | Significant | High | |
| MCF7 (Breast) | - | Significant | High | |
| Adriamycin | Various | - | Standard | Standard |
Note: GI50 is the concentration for 50% growth inhibition. TGI is the concentration for total growth inhibition. LC50 is the concentration for 50% cell killing. Compound 16c showed cytotoxic activity up to 10-fold higher than Adriamycin against some cancer cell lines.
Table 4: In Vitro Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones
| Compound ID | Mean GI50 (µM)[4] | Mean TGI (µM)[4] | Mean LC50 (µM)[4] |
| 2f | 2.80 | 32.3 | 80.8 |
| 2h | 1.57 | 13.3 | 65.0 |
Note: Compound 2h was particularly active against Leukemia (MOLT-4, SR), Colon cancer (SW-620), CNS cancer (SF-539), and Melanoma (SK-MEL-5) cell lines with GI50 concentrations in the range of < 0.01–0.02 μM.[5]
Experimental Protocols
Antifungal Susceptibility Testing (Mycelial Growth Rate Method)
This protocol is adapted for determining the EC50 of compounds against fungal mycelial growth.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made.
-
Plate Preparation: Add appropriate volumes of the compound dilutions to molten PDA to achieve the final desired concentrations. Pour the mixture into Petri dishes and allow to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without compound) reaches the edge of the plate.
-
Calculation: Calculate the percentage of inhibition for each concentration compared to the control. The EC50 value is determined by probit analysis.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/μL and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin).[10] A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow for Antifungal Mycelial Growth Assay```dot
Caption: Chalcones can induce apoptosis through ROS production and modulation of Bcl-2 family proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
All procedures involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The material should be offered for surplus and non-recyclable solutions to a licensed disposal company. The most common and effective method for the final destruction of such compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions. It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.
Key Safety and Disposal Data
| Parameter | Guideline |
| Primary Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. |
| Alternative Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Container Management | Keep in suitable, closed containers for disposal.[1] |
| Spill Cleanup | Contain spillage, then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations. |
| Environmental Precautions | Do not let the product enter drains. |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
Due to the hazardous nature of chlorinated organic compounds, on-site treatment or neutralization is not recommended without specific, validated protocols. The most reliable and safest approach is to entrust the disposal of this compound to professionals who are equipped to handle and process such materials in an environmentally sound manner.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
